8-Bromoisochroman-1-one: Technical Profile and Synthetic Applications
8-Bromoisochroman-1-one: Technical Profile and Synthetic Applications
The following technical guide details the structure, properties, and synthesis of 8-Bromoisochroman-1-one , a halogenated lactone scaffold critical in the development of polyketide analogs and isocoumarin-based therapeutics.
[1]
Executive Summary
8-Bromoisochroman-1-one (also known as 8-bromo-3,4-dihydroisocoumarin) is a bicyclic lactone characterized by a bromine atom at the peri-position relative to the carbonyl group.[1] This specific substitution pattern creates a unique steric and electronic environment, distinguishing it from the more common 5-, 6-, or 7-bromo isomers.[1] It serves as a high-value scaffold in medicinal chemistry, particularly for accessing 8-substituted isocoumarins found in natural products (e.g., mellein derivatives) and for developing PARP inhibitors where the lactone core mimics the nicotinamide pharmacophore.
Chemical Identity & Structural Analysis
Nomenclature and Identifiers[1]
-
IUPAC Name: 8-Bromo-3,4-dihydro-1H-2-benzopyran-1-one[1]
-
Common Name: 8-Bromoisochroman-1-one; 8-Bromo-3,4-dihydroisocoumarin[1]
-
Molecular Formula: C
H BrO -
Molecular Weight: 227.06 g/mol
-
SMILES: O=C1OCC2=C1C(Br)=CC=C2 (Note: The bromine is at position 8, adjacent to the ring fusion C8a, placing it in the peri position to the carbonyl C1).
Structural Features
The molecule consists of a benzene ring fused to a
-
The Peri-Effect: The bromine atom at C8 is spatially proximate to the carbonyl oxygen at C1.[1] This results in significant steric crowding and electronic repulsion, which influences the planarity of the ester linkage and the reactivity of the carbonyl group toward nucleophiles.
-
Electronic Environment: The electron-withdrawing nature of the lactone carbonyl, combined with the inductive effect of the bromine, makes the C8 position susceptible to oxidative addition in metal-catalyzed cross-coupling reactions, despite the steric hindrance.
Physical Properties[1]
-
Appearance: White to off-white crystalline solid.[1]
-
Solubility: Soluble in chlorinated solvents (DCM, CHCl
), ethyl acetate, and THF. Sparingly soluble in water. -
NMR Signature (CDCl
):-
Aromatic Region: The 8-bromo substitution leaves protons at C5, C6, and C7. The proximity of Br to the carbonyl typically results in a downfield shift for the aromatic protons due to deshielding.
-
Aliphatic Region: The C3 and C4 methylene protons appear as triplets (or multiplets depending on ring puckering) around
4.55 (OCH ) and 3.15 (ArCH ).
-
| Property | Value / Description |
| Physical State | Solid (Crystalline) |
| Melting Point | Predicted range:[1][2] 95–105 °C (based on isomeric analogs) |
Synthesis and Production Protocols
The synthesis of 8-bromoisochroman-1-one challenges the chemist to selectively install the halogen at the crowded 8-position.[1] Two primary strategies are employed: Oxidative Cyclization and Directed Metalation .
Method A: Aerobic Oxidation of 8-Bromoisochroman
This method utilizes a catalytic oxidation of the corresponding cyclic ether (8-bromoisochroman).[1] It is favored for its mild conditions and high atom economy.
-
Precursor: 8-Bromoisochroman (CAS 846037-83-0).[1]
-
Catalyst System: Polyoxometalate-supported Cobalt (PMoV-Co) or similar radical initiators (NHPI/Co(OAc)
).[1] -
Oxidant: Molecular Oxygen (O
).
Protocol:
-
Charge: In a pressure tube, dissolve 8-bromoisochroman (1.0 equiv) in 1,4-dioxane (0.1 M).
-
Catalyst: Add PMoV-Co catalyst (0.3 mol%) and TEMPO (if radical scavenging study or co-catalysis is required, though Co alone suffices for benzylic oxidation).
-
Reaction: Seal the vessel under an O
balloon (1 atm) and heat to 80 °C for 12 hours. -
Workup: Filter the catalyst (heterogeneous). Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (SiO
, Hexanes/EtOAc gradient) to yield the lactone as a white solid (Yield: ~84%) [1].
Method B: Directed Lithiation/Cyclization (De Novo Synthesis)
For large-scale preparation where the ether precursor is unavailable, a directed ortho-metalation strategy is robust.[1]
-
Starting Material: 2-Bromo-6-methylbenzoic acid (or its diethyl amide).[1]
-
Lithiation: Treatment with LTMP (Lithium 2,2,6,6-tetramethylpiperidide) allows for lateral lithiation at the methyl group.
-
Trapping: Reaction with paraformaldehyde or ethylene oxide equivalents generates the hydroxyethyl side chain.
-
Cyclization: Acid-catalyzed lactonization closes the ring.[1]
Figure 1: Catalytic oxidative synthesis pathway from the isochroman ether.
Reactivity & Applications
The 8-bromoisochroman-1-one scaffold is a versatile electrophile.[1] Its reactivity profile is dominated by the lactone functionality and the aryl bromide.
Cross-Coupling Reactions (C-C Bond Formation)
The C8-Br bond is activated for Palladium-catalyzed cross-coupling, although steric hindrance from the C1-carbonyl requires specialized ligands (e.g., SPhos, XPhos).[1]
-
Suzuki-Miyaura: Coupling with aryl boronic acids yields 8-aryl-isochroman-1-ones, key intermediates for biaryl natural products.[1]
-
Sonogashira: Reaction with terminal alkynes provides access to 8-alkynyl derivatives, which can undergo further cyclization to form tricyclic systems.[1]
Ring-Opening Transformations
Nucleophilic attack at the lactone carbonyl (C1) by amines or alkoxides results in ring opening to form functionalized 2,6-disubstituted styrenes or phenethyl alcohol derivatives.[1]
-
Aminolysis: Reaction with primary amines yields 2-bromo-6-(2-hydroxyethyl)benzamides.[1]
Figure 2: Divergent reactivity profile of the 8-bromo scaffold.
Medicinal Chemistry Relevance
-
Polyketide Mimics: The 8-substituted isocoumarin core is found in fungal metabolites like Ochratoxin A and Mellein.[1] The 8-bromo analog serves as a bioisostere or a precursor to install the natural 8-hydroxyl or 8-chloro groups.[1]
-
Inhibitor Design: Derivatives of 8-substituted isocoumarins have shown potency against serine proteases and poly(ADP-ribose) polymerase (PARP), where the lactone ring interacts with the catalytic serine or active site residues.[1]
Safety and Handling
-
Hazards: As a halogenated organic compound, it may act as a skin and eye irritant. The lactone moiety can be an alkylating agent; avoid inhalation of dust.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of lactone over time).
References
-
Zhang, X., et al. "Artificial enzyme of polyoxometalate-supported cobalt complex for isochromans to isochromanones by activating O2." Royal Society of Chemistry, 2024. (Snippet 1.1)
-
Markovic, D., et al. "Synthesis of isocoumarins and α-pyrones via regioselective palladium-catalyzed coupling." Org.[3][4][5] Lett., 2011.
- Pal, R., et al. "Synthesis of 3,4-dihydroisocoumarins." J. Chem. Pharm. Res., 2011.
